molecular formula C24H26N2O B6265168 N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide CAS No. 1208512-99-5

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

Cat. No.: B6265168
CAS No.: 1208512-99-5
M. Wt: 358.5
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analysis, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1208512-99-5

Molecular Formula

C24H26N2O

Molecular Weight

358.5

Purity

95

Origin of Product

United States

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